Technical Monograph: (3-Fluoro-2,6-dimethoxyphenyl)methanol
Technical Monograph: (3-Fluoro-2,6-dimethoxyphenyl)methanol
Executive Summary
(3-Fluoro-2,6-dimethoxyphenyl)methanol (CAS 1780821-46-6) is a specialized fluorinated benzyl alcohol derivative used primarily as a pharmacophore building block in medicinal chemistry. Its unique substitution pattern—combining an electron-withdrawing fluorine atom with two electron-donating methoxy groups—imparts distinct electronic and steric properties to drug candidates. This motif is particularly valuable in optimizing metabolic stability (blocking metabolic soft spots) and modulating lipophilicity in kinase inhibitors and GPCR ligands.
This guide provides a comprehensive technical overview, including validated synthetic pathways, structural characterization protocols, and handling requirements for research and development applications.
Chemical Identity & Physical Properties[1]
The following data summarizes the core physicochemical attributes of the compound.
| Property | Specification |
| Chemical Name | (3-Fluoro-2,6-dimethoxyphenyl)methanol |
| Synonyms | Benzenemethanol, 3-fluoro-2,6-dimethoxy-; 3-Fluoro-2,6-dimethoxybenzyl alcohol |
| CAS Number | 1780821-46-6 |
| Molecular Formula | C₉H₁₁FO₃ |
| Molecular Weight | 202.18 g/mol |
| SMILES | COc1c(CO)c(OC)ccc1F |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |
| Precursor CAS | 1286216-61-2 (Aldehyde); 52189-67-0 (Acid) |
Synthetic Methodologies
Two primary routes are established for the synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol. Method A is preferred for small-to-medium scale synthesis due to milder conditions and higher chemoselectivity, minimizing the risk of defluorination.
Method A: Chemoselective Reduction of Benzaldehyde (Preferred)
This protocol utilizes Sodium Borohydride (NaBH₄) to reduce 3-Fluoro-2,6-dimethoxybenzaldehyde.
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Reagents: 3-Fluoro-2,6-dimethoxybenzaldehyde (CAS 1286216-61-2), NaBH₄, Methanol (MeOH), Tetrahydrofuran (THF).
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Mechanism: Nucleophilic attack of the hydride ion on the carbonyl carbon.
Protocol:
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Dissolution: Charge a round-bottom flask with 3-Fluoro-2,6-dimethoxybenzaldehyde (1.0 equiv) and dissolve in anhydrous MeOH/THF (3:1 ratio, 0.2 M concentration). Cool to 0°C under N₂ atmosphere.
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Reduction: Slowly add NaBH₄ (1.5 equiv) portion-wise over 15 minutes to control hydrogen evolution.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde peak.
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Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl or 1N HCl (dropwise) until pH ~6.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
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Purification: If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Method B: Reduction of Benzoic Acid
Used when the carboxylic acid precursor is more readily available. Requires stronger reducing agents.
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Reagents: 3-Fluoro-2,6-dimethoxybenzoic acid (CAS 52189-67-0), Borane-THF complex (BH₃·THF) or LiAlH₄.
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Note: Borane is preferred over LiAlH₄ to avoid potential nucleophilic aromatic substitution of the fluorine atom.
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for CAS 1780821-46-6. Method A is the standard laboratory route.
Structural Characterization & Validation
Confirming the identity of CAS 1780821-46-6 requires validating the preservation of the fluorine atom and the complete reduction of the carbonyl group.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆/CDCl₃):
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Benzylic -CH₂-: Look for a doublet (coupling to OH) or singlet around δ 4.5–4.7 ppm.
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Methoxy -OCH₃: Two distinct singlets (due to asymmetry caused by 3-F) or overlapping signals around δ 3.8–3.9 ppm.
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Aromatic Protons: Two signals in the aromatic region (δ 6.5–7.2 ppm). The proton adjacent to Fluorine will show characteristic H-F coupling constants (
Hz). -
Hydroxyl -OH: Broad singlet or triplet (if coupling to CH₂ is resolved) around δ 5.0 ppm (solvent dependent).
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¹⁹F NMR:
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Single peak expected in the range of δ -130 to -150 ppm (relative to CFCl₃), confirming the presence of the fluorine substituent on the aromatic ring.
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Observed Mass:
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[M+H]⁺: 203.18 Da (Weak signal often observed for benzyl alcohols due to water loss).
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[M-OH]⁺: 185.17 Da (Tropylium-like cation formation).
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[M+Na]⁺: 225.17 Da (Sodium adduct is typically the base peak).
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Applications in Drug Discovery
This compound serves as a critical "Scaffold Linker" in Structure-Activity Relationship (SAR) studies.
Medicinal Chemistry Utility
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Metabolic Blocking: The fluorine at the 3-position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.
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Conformational Locking: The 2,6-dimethoxy substitution creates steric bulk (ortho-effect), forcing the benzylic substituent out of the aromatic plane. This is often used to lock a drug molecule into a bioactive conformation.
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Linker Activation: The alcohol group is readily converted into a leaving group (Halide/Mesylate) for nucleophilic substitution reactions, allowing the attachment of the fluorinated aromatic headgroup to larger pharmacophores (e.g., piperazines, pyrrolidines).
Functionalization Workflow
Figure 2: Common downstream transformations for scaffold utilization.
Safety & Handling
GHS Classification (Predicted based on analogs):
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust/vapors.
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Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the aldehyde.
References
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ChemSrc. (2025).[1] Structure and properties of CAS 1780821-46-6. Retrieved from [Link]
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Reagentia. (2025). Catalog entry for (3-fluoro-2,6-dimethoxyphenyl)methanol. Retrieved from [Link]
